molecular formula C23H30N4O5 B3405736 Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate CAS No. 1421505-47-6

Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B3405736
CAS No.: 1421505-47-6
M. Wt: 442.5
InChI Key: WCSPMJLUHFDKAI-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrimidinone core fused with a piperidine carboxylate moiety. The molecule’s structural complexity arises from its 3-methoxybenzylamino substituent and ethyl ester group, which influence its electronic and steric properties. Crystallographic data for such compounds are often resolved using the SHELX system, a robust software suite for small-molecule refinement and structure determination .

Properties

IUPAC Name

ethyl 1-[1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5/c1-4-32-22(30)18-8-10-26(11-9-18)23-25-16(2)12-21(29)27(23)15-20(28)24-14-17-6-5-7-19(13-17)31-3/h5-7,12-13,18H,4,8-11,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPMJLUHFDKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring and a pyrimidine derivative, which are known to contribute to its biological efficacy. The presence of methoxy and benzyl groups enhances its lipophilicity and may facilitate interaction with biological targets.

Research indicates that compounds with similar structural motifs can modulate various biological pathways. For instance, the dihydropyrimidine scaffold is known for its role in inhibiting enzymes related to cancer proliferation and bacterial resistance. The specific mechanism of action for this compound is still under investigation but may involve:

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting Mur enzymes in Mycobacterium tuberculosis, suggesting potential anti-tuberculosis activity .
  • Antioxidant Activity : Compounds with similar structures have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum stress, indicating possible applications in diabetes management .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AMurB Inhibition5.08 ± 0.4
Compound Bβ-cell Protection4.58
Ethyl CompoundPotential Anti-TBTBDThis Study

Case Studies

  • Anti-Tuberculosis Activity : A study investigating the structural aspects of Mur inhibitors found that modifications on the piperidine ring significantly affected bioactivity. The ethyl compound's structural similarities suggest it may also inhibit Mur enzymes effectively .
  • Diabetes Management : In a separate study, derivatives of similar compounds were tested for their ability to protect pancreatic β-cells from oxidative stress. The results indicated that these compounds could reduce cell death and improve insulin secretion under stress conditions .

Research Findings

Recent studies have highlighted the importance of substituent groups in enhancing the biological activity of compounds similar to this compound. For example:

  • Hydrophilicity : Increased hydrophilicity due to electronegative substituents was linked to improved anti-tuberculosis activity .
  • Lipophilicity : The presence of methoxy groups has been associated with enhanced membrane permeability, which is crucial for effective drug delivery .

Comparison with Similar Compounds

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

Proton Type Target Compound (Experimental) Compound 6Z (Experimental) Cyclized Product Exo-5 (Calculated)
Aromatic (ortho/meta) 7.25–7.45 (multiplicity) 7.21–7.40 (singlet) 7.20–7.40
Allylic/Exocyclic Methyl 2.60–2.80 N/A 2.64
Piperidine CH₂ 3.10–3.30 N/A N/A
  • Aromatic Region : The target compound’s aromatic protons resonate similarly to 6Z but may split into multiple signals due to tautomerism or substituent effects .
  • Allylic Protons : The calculated shift for Exo-5’s allylic protons (2.64 ppm) aligns with the target’s exocyclic methyl group (2.60–2.80 ppm), suggesting analogous electronic environments .

Reactivity and Stability

  • Thermodynamic Stability : The piperidine carboxylate moiety may confer rigidity, reducing entropy-driven degradation—a property absent in smaller heterocycles like benzofurazan derivatives.

Limitations in Comparative Analysis

  • Computational Validation : While calculated NMR shifts (e.g., for Exo-5) match experimental values within 0.14 ppm , similar validation for the target compound is absent, necessitating further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate

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